1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a triazinane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-nitrobenzyl chloride with 3,5-dimethyl-1,3,5-triazinane-2,4,6-trione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong bases in an aprotic solvent.
Major Products
Oxidation: 4-formyl-3-nitrophenyl derivative or 4-carboxy-3-nitrophenyl derivative.
Reduction: 4-methoxy-3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazinane ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
- 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
- 1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazine
Uniqueness
1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6/c1-14-11(18)15(2)13(20)16(12(14)19)7-8-4-5-10(23-3)9(6-8)17(21)22/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIOQHSQWOMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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